Cas no 92929-53-8 (ethyl 5-methylpyridazine-4-carboxylate)

ethyl 5-methylpyridazine-4-carboxylate structure
92929-53-8 structure
Nome del prodotto:ethyl 5-methylpyridazine-4-carboxylate
Numero CAS:92929-53-8
MF:C8H10N2O2
MW:166.177201747894
MDL:MFCD17016066
CID:1121913
PubChem ID:13262526

ethyl 5-methylpyridazine-4-carboxylate Proprietà chimiche e fisiche

Nomi e identificatori

    • 5-methyl-4-Pyridazinecarboxylic acid ethyl ester
    • 5-Methyl-pyridazine-4-carboxylic acid ethyl ester
    • ethyl 5-methylpyridazine-4-carboxylate
    • Ethyl 5-methyl-4-pyridazinecarboxylate
    • MFCD17016066
    • SCHEMBL352645
    • PB27094
    • 5-METHYL-PYRIDAZINE-4-CARBOXYLICACIDETHYLESTER
    • AKOS025403963
    • IXOIGNZETIAWGN-UHFFFAOYSA-N
    • 4-Pyridazinecarboxylic acid, 5-methyl-, ethyl ester
    • DTXSID90532845
    • 5-METHYLPYRIDAZINE-4-CARBOXYLIC ACID ETHYL ESTER
    • CS-0055253
    • P12076
    • DB-340968
    • CS-15846
    • 92929-53-8
    • MDL: MFCD17016066
    • Inchi: 1S/C8H10N2O2/c1-3-12-8(11)7-5-10-9-4-6(7)2/h4-5H,3H2,1-2H3
    • Chiave InChI: IXOIGNZETIAWGN-UHFFFAOYSA-N
    • Sorrisi: O=C(C1C(C)=CN=NC=1)OCC

Proprietà calcolate

  • Massa esatta: 166.074227566g/mol
  • Massa monoisotopica: 166.074227566g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 4
  • Conta atomi pesanti: 12
  • Conta legami ruotabili: 3
  • Complessità: 161
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 0.4
  • Superficie polare topologica: 52.1Ų

ethyl 5-methylpyridazine-4-carboxylate Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
Chemenu
CM243382-1g
5-Methyl-pyridazine-4-carboxylic acid ethyl ester
92929-53-8 96%
1g
$828 2023-03-07
abcr
AB458502-250 mg
5-Methyl-pyridazine-4-carboxylic acid ethyl ester; .
92929-53-8
250MG
€599.00 2023-07-18
eNovation Chemicals LLC
Y0991812-1g
5-Methyl-pyridazine-4-carboxylic acid ethyl ester
92929-53-8 95%
1g
$1050 2024-08-02
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PB03307-250MG
ethyl 5-methylpyridazine-4-carboxylate
92929-53-8 95%
250MG
¥ 1,161.00 2023-04-12
Enamine
EN300-104484-10g
ethyl 5-methylpyridazine-4-carboxylate
92929-53-8 95%
10g
$2980.0 2023-10-28
1PlusChem
1P006KI8-1g
4-Pyridazinecarboxylic acid, 5-methyl-, ethyl ester
92929-53-8 95%
1g
$1021.00 2024-04-20
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PB03307-100mg
ethyl 5-methylpyridazine-4-carboxylate
92929-53-8 95%
100mg
¥792.0 2024-04-16
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PB03307-250mg
ethyl 5-methylpyridazine-4-carboxylate
92929-53-8 95%
250mg
¥1267.0 2024-04-16
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PB03307-250.0mg
ethyl 5-methylpyridazine-4-carboxylate
92929-53-8 95%
250.0mg
¥1161.0000 2024-08-02
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PB03307-1.0g
ethyl 5-methylpyridazine-4-carboxylate
92929-53-8 95%
1.0g
¥2884.0000 2024-08-02

ethyl 5-methylpyridazine-4-carboxylate Metodo di produzione

Synthetic Routes 1

Condizioni di reazione
1.1 Reagents: Sulfuric acid Catalysts: Ferrous sulfate
Riferimento
Syntheses and reactions of pyridazine derivatives. XX. Studies on the radical methylation of the 1,2-diazine system
Heinisch, Gottfried; Loetsch, Gerhard, Heterocycles, 1984, 22(6), 1395-402

Synthetic Routes 2

Condizioni di reazione
Riferimento
Product class 8: pyridazines
Haider, N.; Holzer, W., Science of Synthesis, 2004, 16, 125-249

Synthetic Routes 3

Condizioni di reazione
1.1 Reagents: Sulfuric acid ,  Ferrous sulfate Solvents: Water ;  15 °C; 5 h, 15 °C
1.2 Reagents: Ammonium hydroxide ;  pH 7
Riferimento
Naphthyridine derivatives as PRC2 inhibitors and their preparation
, World Intellectual Property Organization, , ,

Synthetic Routes 4

Condizioni di reazione
1.1 Reagents: Hydrogen peroxide Solvents: Water ;  rt → -10 °C; < 0 °C; 15 min
1.2 Reagents: Sulfuric acid ,  Ferrous sulfate Solvents: Dichloromethane ,  Water ;  rt → -5 °C; < 0 °C; 15 min
1.3 Reagents: Water Solvents: Ethyl acetate ;  3 h
1.4 Reagents: Sodium sulfite Solvents: Water ;  overnight
Riferimento
Preparation of antibacterial amide and sulfonamide substituted heterocyclic urea compounds
, World Intellectual Property Organization, , ,

ethyl 5-methylpyridazine-4-carboxylate Raw materials

ethyl 5-methylpyridazine-4-carboxylate Preparation Products

Fornitori consigliati
Amadis Chemical Company Limited
(CAS:92929-53-8)ethyl 5-methylpyridazine-4-carboxylate
A1094510
Purezza:99%/99%
Quantità:1g/5g
Prezzo ($):254.0/889.0